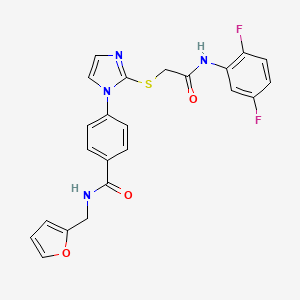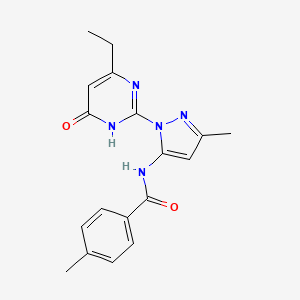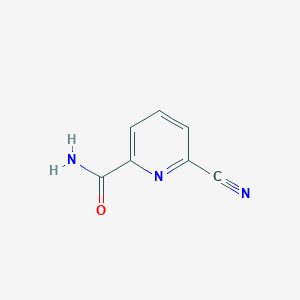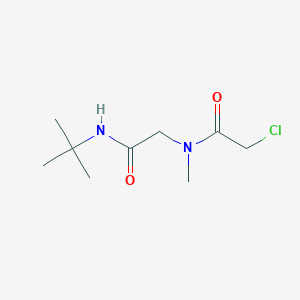![molecular formula C20H17FN6OS B2603339 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 863458-44-0](/img/structure/B2603339.png)
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has shown interesting antiproliferative activity against lung cancer cells . The compound contains a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a cascade process engaging multiple reactive centers . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process . The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Molecular Structure Analysis
The molecular structure of the compound includes a triazolo[4,5-d]pyrimidine core, which is isoelectronic with purines . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives engage multiple reactive centers, including amide, amine, carbonyl, azide, and alkyne . The reaction sequence is atom-economical and can be performed in a one-pot, three-step process .Applications De Recherche Scientifique
Amplifiers of Phleomycin
Compounds similar to the one , particularly those with triazolo[4,3-a]pyrimidine structures, have been studied for their role as amplifiers of phleomycin against E. coli. This suggests a potential application in enhancing antibiotic efficacy or in the development of new antibacterial strategies (Brown et al., 1978).
Potential Antiasthma Agents
Triazolopyrimidines, particularly those related to the compound , have been found to be active as mediator release inhibitors in the human basophil histamine release assay, indicating potential applications in antiasthma therapy (Medwid et al., 1990).
Radioligand Imaging
Derivatives within the pyrazolo[1,5-a]pyrimidineacetamide series, including those with structural similarities to the queried compound, have been synthesized and used as selective radioligands for imaging the translocator protein with PET, indicating applications in neuroscience and diagnostic imaging (Dollé et al., 2008).
A2A Adenosine Receptor Antagonists
Studies have shown that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives exhibit high affinity and selectivity as antagonists for the human A2A adenosine receptor, suggesting therapeutic applications in conditions where modulation of the A2A receptor is beneficial (Kumar et al., 2011).
Anticancer and Antiproliferative Activities
Modifications of the triazolopyrimidine structure have led to compounds with significant anticancer effects and toxicity reduction, indicating a potential application in cancer therapy (Wang et al., 2015).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it is noted that [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown interesting antiproliferative activity against lung cancer cells . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.
Propriétés
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-6-8-15(9-7-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVIHINAIOAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate](/img/structure/B2603258.png)
![3-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2603260.png)
![2-Oxaspiro[3.5]nonan-7-ol](/img/structure/B2603261.png)

![[(3-Acetylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2603265.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide](/img/structure/B2603267.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2603268.png)
![Phenyl 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2603269.png)

![3-(Trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B2603272.png)


![3-(4-ethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2603278.png)

